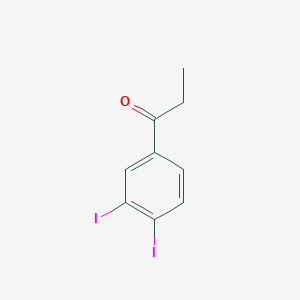

1-(3,4-Diiodophenyl)propan-1-one

Description

Propan-1-one derivatives are aromatic ketones characterized by a phenyl ring substituted with a propan-1-one group (C₆H₅-C(O)-CH₂-CH₃). The biological, chemical, and physical properties of these compounds are heavily influenced by substituents on the phenyl ring. For example, electron-donating groups like methoxy (-OCH₃) enhance solubility in polar solvents, while halogen substituents (e.g., Cl, F, I) increase molecular weight and alter electronic effects .

1-(3,4-Diiodophenyl)propan-1-one (C₉H₈I₂O) is a halogenated derivative where iodine atoms occupy the 3- and 4-positions of the phenyl ring.

Propriétés

Formule moléculaire |

C9H8I2O |

|---|---|

Poids moléculaire |

385.97 g/mol |

Nom IUPAC |

1-(3,4-diiodophenyl)propan-1-one |

InChI |

InChI=1S/C9H8I2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 |

Clé InChI |

GGPMPTCDJHFIJF-UHFFFAOYSA-N |

SMILES canonique |

CCC(=O)C1=CC(=C(C=C1)I)I |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Diiodophenyl)propan-1-one typically involves the iodination of a precursor compound. One common method is the iodination of 3,4-dimethoxypropiophenone using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production of 1-(3,4-Diiodophenyl)propan-1-one may involve large-scale iodination processes, where the precursor compound is treated with iodine in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3,4-Diiodophenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Applications De Recherche Scientifique

1-(3,4-Diiodophenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(3,4-Diiodophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The iodine atoms and the ketone group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its mechanism of action depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares key parameters of 1-(3,4-Diiodophenyl)propan-1-one with its analogs:

Key Observations :

- Halogen Effects : Iodine’s large atomic radius increases steric hindrance and molecular weight compared to fluorine or chlorine. This may reduce solubility in aqueous media but enhance lipophilicity, making iodine derivatives candidates for imaging agents .

- Safety Profiles : Dichloro-dimethyl derivatives (e.g., CAS 898779-81-2) are associated with regulatory controls due to undefined hazards, emphasizing the need for careful handling .

Electronic and Steric Effects

- Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., 1-(3,4-Dichlorophenyl)propan-1-one) reduce electron density on the phenyl ring, affecting reactivity in electrophilic substitutions .

- Steric Hindrance : Iodine’s bulkiness in 3,4-diiodo derivatives may hinder crystallization, complicating X-ray structural analysis compared to smaller substituents like methoxy .

Activité Biologique

Overview

1-(3,4-Diiodophenyl)propan-1-one is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. It is a derivative of propanone with two iodine atoms substituted on the phenyl ring, which may enhance its reactivity and biological interactions.

The biological activity of 1-(3,4-Diiodophenyl)propan-1-one can be attributed to its structural features that allow it to interact with various biological targets. The presence of iodine atoms is known to influence the lipophilicity and electrophilicity of the compound, potentially affecting its ability to penetrate biological membranes and interact with cellular components.

Anticancer Activity

There is emerging evidence suggesting that 1-(3,4-Diiodophenyl)propan-1-one may possess anticancer properties. Compounds with similar phenyl and carbonyl structures have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

Although specific case studies focusing solely on 1-(3,4-Diiodophenyl)propan-1-one are scarce, research on related compounds provides insights into its potential effects:

- Study 1 : A study exploring derivatives of diiodobenzene reported significant cytotoxic effects against human cancer cell lines, suggesting that modifications like those present in 1-(3,4-Diiodophenyl)propan-1-one could enhance efficacy.

- Study 2 : Research on iodine-containing compounds demonstrated their ability to inhibit certain enzymes involved in cancer progression, supporting the hypothesis that similar mechanisms could be at play for 1-(3,4-Diiodophenyl)propan-1-one.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Mechanism of Action | Reference |

|---|---|---|---|

| Diiodophenylpropane | Antimicrobial | Disruption of cell wall synthesis | [Study 1] |

| Iodinated phenolic compounds | Anticancer | Induction of apoptosis via signaling modulation | [Study 2] |

| Iodo-substituted ketones | Enzyme inhibition | Inhibition of metabolic pathways | [Study 3] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.